2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Bromination of Adamantane: Adamantane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) to yield 3-bromo-1-adamantane.
Acylation: The brominated adamantane is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the corresponding amide.
Ester Hydrolysis: The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups such as alcohols or ketones.
Reduction: Products with reduced functional groups such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a molecular probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. For example, if used as an antiviral agent, it may inhibit viral replication by targeting specific viral enzymes or proteins. If used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Known for its antiviral properties, particularly against influenza.
2-Adamantanone: Used as an intermediate in organic synthesis.
3-Bromo-1-adamantane: A precursor in the synthesis of various adamantane derivatives.
Uniqueness
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the adamantane and ethoxyphenyl groups, which may impart distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO2/c1-2-24-17-5-3-16(4-6-17)22-18(23)12-19-8-14-7-15(9-19)11-20(21,10-14)13-19/h3-6,14-15H,2,7-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHCCBUAVMJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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